molecular formula C22H18F3N3O5 B2767437 ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-46-5

ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2767437
CAS No.: 899729-46-5
M. Wt: 461.397
InChI Key: OBGMGQMPZXHAPW-UHFFFAOYSA-N
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Description

ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a trifluoromethyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is followed by further modifications to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its functional groups may interact with specific proteins or nucleic acids.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and other functional groups may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and compounds with trifluoromethyl groups. Examples include:

Uniqueness

What sets ethyl 6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1-phenyl-1,6-dihydropyridazine-3-carboxylate apart is its specific combination of functional groups and its potential for diverse chemical reactions. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and biological activity.

Properties

IUPAC Name

ethyl 6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O5/c1-2-32-21(31)20-17(12-19(30)28(27-20)16-6-4-3-5-7-16)33-13-18(29)26-15-10-8-14(9-11-15)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGMGQMPZXHAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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